(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

Catalog No.
S714489
CAS No.
52509-14-5
M.F
C22H22BrO2P
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium brom...

CAS Number

52509-14-5

Product Name

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

IUPAC Name

1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;bromide

Molecular Formula

C22H22BrO2P

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1;/p-1

InChI Key

FRHRVQQUICVJDG-UHFFFAOYSA-M

SMILES

C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Fluorescent Probes:

This compound serves as a precursor in the synthesis of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione. This probe exhibits a significant fluorescence intensity change upon interaction with cysteine, allowing for its selective detection. [Source: Sigma-Aldrich product page, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, ]

Kinase Inhibitors:

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide plays a role in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II (CaMKII). CaMKII is a crucial enzyme involved in various cellular processes, and its inhibition holds potential in treating neurological disorders. [Source: Sigma-Aldrich product page, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, ]

Ligand Development:

This compound acts as a starting material for the preparation of fluorinated spirobenzofuran piperidines, which serve as potential S1 receptor ligands. The S1 receptor is implicated in various physiological functions, and its ligands hold promise in developing drugs for diverse therapeutic applications. [Source: Sigma-Aldrich product page, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, ]

Antitumor Agents:

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide finds use in the synthesis of antitumor agents. While the specific mechanisms and details of these agents are beyond the scope of this response, this application highlights the potential of this compound in exploring novel cancer therapeutics. [Source: Sigma-Aldrich product page, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, ]

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by a triphenylphosphonium moiety linked to a dioxolane unit. This compound exhibits unique structural features that contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The presence of the triphenylphosphonium group enhances the lipophilicity of the compound, which can facilitate its transport across biological membranes, making it a subject of interest in drug delivery systems.

The chemical behavior of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is influenced by its functional groups. It can participate in nucleophilic substitution reactions due to the presence of the bromide ion, which can be replaced by various nucleophiles. Additionally, the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of more reactive intermediates. These reactions are essential for synthesizing other complex organic molecules and exploring its potential as a reagent in organic synthesis.

The synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide typically involves several steps:

  • Formation of Dioxolane: The dioxolane ring can be synthesized from the reaction of a suitable aldehyde with ethylene glycol under acidic conditions.
  • Phosphonium Salt Formation: The dioxolane derivative is then reacted with triphenylphosphine and an alkyl halide (such as benzyl bromide) to form the phosphonium salt.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

These synthetic routes allow for the preparation of this compound in moderate yields while providing opportunities for further functionalization.

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide has potential applications in:

  • Drug Delivery: Its lipophilic nature may facilitate cellular uptake and targeted delivery to mitochondria.
  • Organic Synthesis: It serves as a reagent for various organic transformations, including nucleophilic substitutions and cycloadditions.
  • Biological Research: It may be used in studies investigating mitochondrial function and cellular metabolism.

Interaction studies involving (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide focus on its ability to interact with biological membranes and proteins. Preliminary assessments suggest that compounds with similar structures can modulate mitochondrial membrane potential and induce apoptosis in cancer cells. Further research is needed to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Triphenylphosphonium chlorideTriphenylphosphonium moietyCommonly used as a lipophilic tag in biology
Benzyltriphenylphosphonium bromideSimilar phosphonium structureKnown for its ability to cross cell membranes
Dioxolane derivativesContains dioxolane ringExhibits different reactivity based on substituents

The uniqueness of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide lies in its combination of both dioxolane and triphenylphosphonium functionalities, which may provide distinct reactivity patterns and biological interactions compared to other phosphonium salts or dioxolane derivatives.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52509-14-5

Dates

Modify: 2023-08-15

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